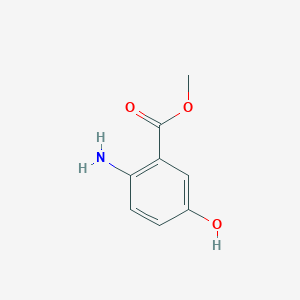
Suberic anhydride
概要
説明
Suberic anhydride (SA) is an organic compound and a member of the family of carboxylic anhydrides. It is a colorless solid, with a pungent odor, that is soluble in most organic solvents. SA is used in the synthesis of various organic compounds, in the production of plasticizers and in the manufacture of resins and adhesives.
科学的研究の応用
Synthesis of Aliphatic Polyanhydrides
Suberic anhydride is used in the synthesis of aliphatic polyanhydrides . These polyanhydrides have controlled molecular weight, reduced polydispersity, and standard deviation of molecular weights . They are synthesized by melt-polycondensation of diacid monomers and acetic anhydride . The molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers .
Drug Delivery Systems
Aliphatic polyanhydrides synthesized using suberic anhydride are essential for potential use as drug carriers . They offer convenience in controlled drug delivery applications .
Surface Modification
Suberic anhydride serves as a valuable tool for surface modification. It can react with hydroxyl groups present on the surface of materials, like fatty acids and particles, enabling the introduction of new functionalities.
Synthesis of Thermoset Films
Suberic anhydride is used in the synthesis of thermoset films . These films are synthesized from epoxidized soybean oil (ESO) and bio-derived crosslinkers .
作用機序
Target of Action
Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .
Mode of Action
The mode of action of Suberic anhydride involves a two-step process :
This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
Suberic anhydride is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .
Pharmacokinetics
The molecular weight of suberic anhydride is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of Suberic anhydride could be manipulated through careful control of its synthesis.
Result of Action
The result of Suberic anhydride’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .
Action Environment
The action of Suberic anhydride can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .
特性
IUPAC Name |
oxonane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBXGXWMDCYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429492 | |
| Record name | Suberic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suberic anhydride | |
CAS RN |
10521-06-9 | |
| Record name | Suberic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxonane-2,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using suberic anhydride-based polymers in the fabrication of tissue engineering scaffolds?
A1: Suberic anhydride is a precursor to biocompatible and biodegradable polymers like poly(suberic anhydride). This research [] highlights the use of poly(suberic anhydride) microspheres for encapsulating and releasing all-trans retinoic acid (atRA), a signaling molecule crucial for cell growth and differentiation. The study demonstrates the successful fabrication of scaffolds incorporating these microspheres, resulting in a system capable of controlled release of atRA. This controlled release is essential for directing tissue regeneration and achieving desired therapeutic outcomes.
Q2: How does the solvent/nonsolvent sintering technique contribute to the controlled release properties of these scaffolds?
A2: The researchers utilize a solvent/nonsolvent sintering technique to combine poly(suberic anhydride) microspheres containing atRA and poly(d,l-lactic acid-co-glycolic acid) microspheres containing bovine serum albumin (BSA) []. This method allows for the creation of a porous scaffold structure while preserving the integrity of the encapsulated bioactive molecules. The controlled release profiles observed – with atRA released initially followed by BSA – are likely influenced by the diffusion properties of each molecule through the polymer matrix and the degradation kinetics of the respective polymers within the scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
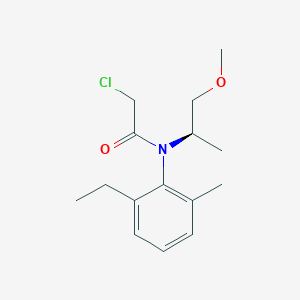

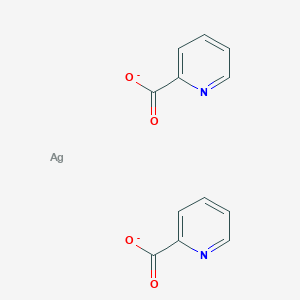
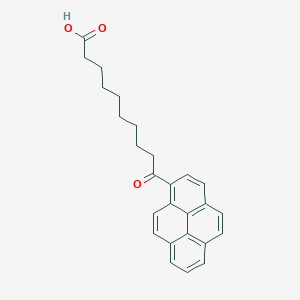
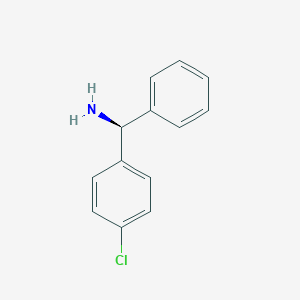
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
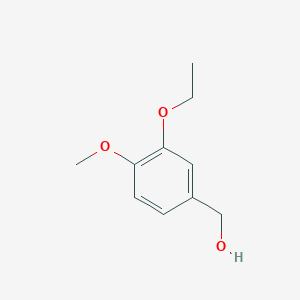

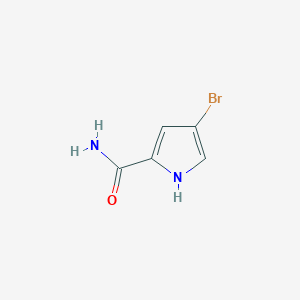

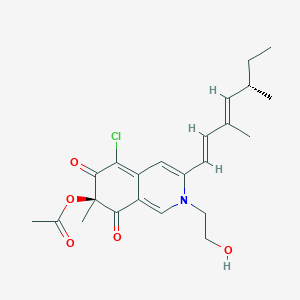
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
